![molecular formula C22H16Cl6N4O2 B12463084 3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)
3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazolinone moieties linked by a butane-1,4-diyl bridge, each bearing a trichloromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This method is efficient and yields high purity products in a short reaction time . The reaction is promoted by catalysts such as 3,3’-butane-1,4-diylbis[1,2-dimethyl-1H-imidazol-3-ium] dibromide, which can be recovered and reused without significant loss of reactivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis in industrial settings can significantly reduce reaction times and improve overall yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of different functional groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloromethyl groups and quinazolinone moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-butane-1,4-diylbis[1,2-dimethyl-1H-imidazol-3-ium] dibromide: Used as a catalyst in the synthesis of quinazolinones.
3,3’-butane-1,4-diylbis[oxy]bispropanamine: Known for its applications in polymer chemistry.
Uniqueness
3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its dual quinazolinone structure and the presence of trichloromethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C22H16Cl6N4O2 |
|---|---|
Peso molecular |
581.1 g/mol |
Nombre IUPAC |
3-[4-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]butyl]-2-(trichloromethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl6N4O2/c23-21(24,25)19-29-15-9-3-1-7-13(15)17(33)31(19)11-5-6-12-32-18(34)14-8-2-4-10-16(14)30-20(32)22(26,27)28/h1-4,7-10H,5-6,11-12H2 |
Clave InChI |
SMQQZIHFLGQSDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



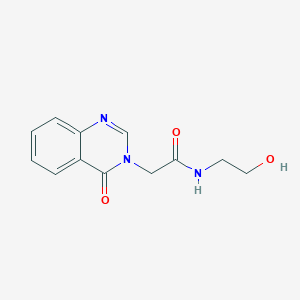
![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
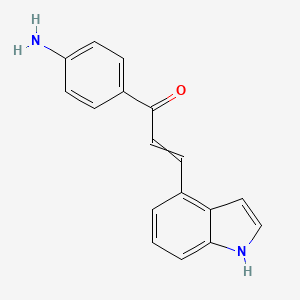
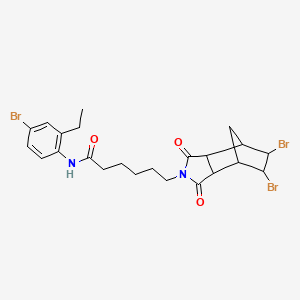
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12463040.png)
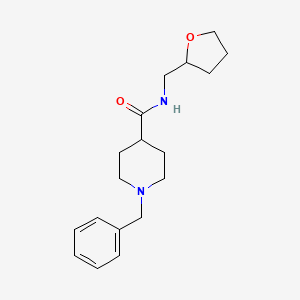
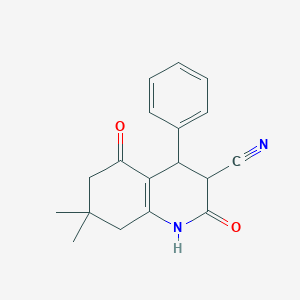
![N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B12463065.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12463081.png)
![3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12463091.png)
![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)
